molecular formula C13H17BrN2O2 B14897156 N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide

N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide

Cat. No.: B14897156
M. Wt: 313.19 g/mol
InChI Key: DLBYMFQLYPUFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-2,6-dimethylphenyl)morpholine-4-carboxamide (CAS 1022255-52-2) is a high-purity synthetic organic compound supplied with a guaranteed 98% purity . This brominated and dimethyl-substituted aromatic amide features a morpholine carboxamide group, presenting a defined molecular framework for chemical and pharmacological research. With a molecular formula of C13H17BrN2O2 and a molecular weight of 313.20 g/mol, it is characterized by its canonical SMILES: CC1=CC(Br)=CC(C)=C1NC(=O)N1CCOCC1 . This compound serves as a valuable intermediate in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. The amide functional group is a key structural feature in many clinically approved drugs and biomolecules . Its strategic incorporation into lead compounds allows researchers to explore and modulate properties such as potency, selectivity, and metabolic stability through the principle of bioisosterism, a mainstay technique in rational drug design . The presence of the bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of novel chemical space. Researchers must note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate precautions as the compound may be harmful if swallowed and cause skin, eye, or respiratory irritation .

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C13H17BrN2O2/c1-9-7-11(14)8-10(2)12(9)15-13(17)16-3-5-18-6-4-16/h7-8H,3-6H2,1-2H3,(H,15,17)

InChI Key

DLBYMFQLYPUFCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)N2CCOCC2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared below with three key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
N-(4-Bromo-2,6-dimethylphenyl)morpholine-4-carboxamide (Target) C₁₃H₁₅BrN₂O₂ 4-Bromo, 2,6-dimethylphenyl ~313.19 Enhanced lipophilicity due to bromine and methyl groups; steric hindrance at phenyl ring.
4-(N-(2,6-Dichlorophenyl)carbamoyl)morpholine C₁₁H₁₂Cl₂N₂O₂ 2,6-Dichlorophenyl 275.13 Electronegative Cl substituents; lower molecular weight; potential polarity.
N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide C₁₈H₂₀BrNO₄ 3,4,5-Trimethoxybenzamide 394.27 Bulky benzamide group; methoxy substituents enhance solubility and π-stacking.
N-Phenylmorpholine-4-carboxamide (Parent Compound) C₁₁H₁₂N₂O₂ Unsubstituted phenyl 204.23 Minimal steric hindrance; lower lipophilicity; baseline for substitution effects.
Key Observations:

Electronic Effects: The target compound’s bromine atom introduces moderate electronegativity and polarizability compared to the dichloro analog’s Cl atoms . The methyl groups donate electron density, creating a balance between electron-withdrawing and donating effects.

Steric and Lipophilic Properties :

  • The 2,6-dimethyl groups on the target’s phenyl ring create significant steric hindrance, which may limit conformational flexibility compared to the unsubstituted parent compound .
  • The dichloro analog (C₁₁H₁₂Cl₂N₂O₂) has a more compact structure, favoring membrane permeability but with reduced lipophilicity compared to the brominated target .

Solubility and Stability: The trimethoxybenzamide derivative (C₁₈H₂₀BrNO₄) likely exhibits higher aqueous solubility due to its methoxy groups, whereas the target compound’s bromine and methyl groups may favor lipid solubility . Phase transitions observed in dichlorophenyl carboxamides (e.g., N-(2,6-dichlorophenyl)formamide) suggest that halogenation patterns influence crystallinity and thermal stability .

Biological Activity

N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a morpholine ring and a brominated aromatic substituent. The structural features contribute to its potential interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound primarily involves:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity. This interaction is often influenced by the bromine atom's electronegativity and the morpholine moiety's solubility properties.
  • Cell Cycle Modulation : Research indicates that compounds with similar structures can induce apoptosis and alter cell cycle progression, particularly in cancer cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In Vitro Studies : Compounds exhibiting similar structural characteristics have shown cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for related compounds against human cancer cell lines such as MDA-MB-231 and HL-60 .
Compound Cell Line IC50 (μM) Mechanism
Compound AMDA-MB-2310.126Induces apoptosis via caspase activation
Compound BHL-600.243Cell cycle arrest at G2/M phase

Antimicrobial Activity

Research has also indicated that related compounds possess antimicrobial properties. These compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of structurally similar compounds on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways, suggesting that this compound could exhibit similar effects .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related morpholine derivatives against several bacterial strains. The findings revealed effective inhibition at concentrations comparable to existing antibiotics, indicating potential therapeutic applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via a carboxamide coupling reaction. A typical approach involves reacting 4-bromo-2,6-dimethylaniline with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Yield optimization may require adjusting stoichiometry (1.2–1.5 equivalents of morpholine derivative) and purification via column chromatography using gradients of ethyl acetate/hexane .
  • Validation : Confirm product purity via HPLC (>95%) and characterize using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How can X-ray crystallography be applied to determine the molecular structure and intermolecular interactions of this compound?

  • Experimental Design : Grow single crystals via slow evaporation of a saturated solution (e.g., dichloromethane/hexane). Collect diffraction data using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine the structure using SHELXL-2018/3 .
  • Key Parameters : Analyze hydrogen-bonding interactions (e.g., N–H⋯O) and π-π stacking distances. Validate geometric parameters (bond lengths/angles) against similar morpholine carboxamides, such as N-(4-chlorophenyl)morpholine-4-carboxamide (mean C–C bond deviation: 0.002 Å) .

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational predictions (DFT) and experimental crystallographic data for bond lengths and angles?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to optimize the gas-phase geometry. Compare with experimental X-ray data, accounting for crystal packing effects and thermal motion. For example, in N-phenylmorpholine-4-carboxamide, chair conformations of the morpholine ring and planar amide groups show <0.02 Å deviations between theory and experiment .
  • Validation Tools : Use the CIF validation report in PLATON to check for outliers in bond angles and torsional parameters .

Q. How can researchers analyze and mitigate disorder in the morpholine ring or bromophenyl group during crystallographic refinement?

  • Disorder Modeling : For dynamic disorder (e.g., rotational flexibility), split the atom positions into two or more sites with occupancy factors summing to 1. Apply restraints (SIMU/DELU) in SHELXL to stabilize refinement. In N-(2-chloroethyl)morpholine-4-carboxamide, partial occupancy models resolved orientationally disordered chloroethyl fragments .
  • Data Quality : Ensure high-resolution data (<0.8 Å) and low R-factor convergence (<5%).

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties (e.g., solubility, stability)?

  • Analysis : Identify hydrogen bonds (e.g., N–H⋯O, C–H⋯Br) and halogen interactions (Br⋯π) using Mercury software. For example, N-(4-chlorophenyl)morpholine-4-carboxamide forms chains via N–H⋯O bonds along the [100] direction, enhancing thermal stability .
  • Impact : Strong hydrogen-bond networks correlate with low solubility in non-polar solvents, necessitating polar aprotic solvents (DMF, DMSO) for formulation.

Q. How can synthetic byproducts (e.g., unreacted aniline or morpholine derivatives) be identified and quantified during purity assessment?

  • Analytical Methods : Use LC-MS with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid). Compare retention times and fragmentation patterns with reference standards. For trace impurities (<1%), employ tandem MS/MS with selective ion monitoring (SIM).

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how can non-specific binding be minimized?

  • Assay Design : Use fluorescence polarization or surface plasmon resonance (SPR) for binding studies. Include controls (e.g., bovine serum albumin) to assess non-specific interactions. Pre-incubate the compound with 0.1% Tween-20 to reduce aggregation artifacts.

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; PLATON for validation .
  • Synthesis : Protocols for morpholine carboxamide coupling .
  • Computational Chemistry : Gaussian 16 for DFT optimization; Mercury for crystal packing analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.